2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester
Description
2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester is a synthetic carbanilic acid ester characterized by a chloro-methyl-substituted aromatic ring and a pyrrolidinyl ester moiety. Its molecular formula is C14H19ClN2O2, with a structure comprising:
- A 2-chloro-6-methylphenyl group linked to a carbamate (NH-C(=O)-O) functional group.
- An N-isopropyl-substituted 3-pyrrolidinyl ester, where the nitrogen of the pyrrolidine ring bears an isopropyl substituent.
Its synthesis and characterization likely employ crystallographic tools (e.g., SHELX programs for small-molecule refinement) and chromatographic techniques (e.g., GC-MS for ester analysis) .
Structure
3D Structure
Properties
CAS No. |
31772-86-8 |
|---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
(1-propan-2-ylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C15H21ClN2O2/c1-10(2)18-8-7-12(9-18)20-15(19)17-14-11(3)5-4-6-13(14)16/h4-6,10,12H,7-9H2,1-3H3,(H,17,19) |
InChI Key |
HBCOGAOXPUSAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of 2-chloro-6-methylcarbanilic acid | Thionyl chloride (SOCl2) | Converts acid to acyl chloride, increasing electrophilicity |
| 2 | Coupling reaction with N-isopropyl-3-pyrrolidinol | Anhydrous solvent (e.g., dioxane or tetrahydrofuran), base such as triethylamine | Base scavenges HCl formed; promotes nucleophilic attack by pyrrolidinyl alcohol |
| 3 | Purification | Recrystallization (ethanol) or chromatographic techniques | Ensures high purity product |
This method is typical for carbamate ester synthesis, leveraging the high reactivity of acyl chlorides toward nucleophilic substitution by alcohols.
Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents like tetrahydrofuran or dioxane are preferred to maintain anhydrous conditions and dissolve both reactants effectively.
- Base Usage: Triethylamine or similar tertiary amines are used to neutralize the hydrochloric acid generated, preventing side reactions and facilitating ester formation.
- Temperature: Reactions are typically conducted at room temperature to slightly elevated temperatures to balance reaction rate and minimize decomposition.
- Yield: Reported yields for analogous carbamate esterifications range between 57% and 63%, with purity contingent on solvent and stoichiometric optimization.
Alternative Esterification Techniques
Although the classical acyl chloride method is predominant, Steglich esterification represents an alternative mild method for ester synthesis, especially valuable when acid-sensitive groups are present. This method uses carbodiimide coupling agents (e.g., N,N′-dicyclohexylcarbodiimide) and catalytic 4-dimethylaminopyridine under neutral conditions.
- Advantages: Mild conditions, compatibility with sterically hindered or acid-sensitive substrates.
- Reagents: Carbodiimides with catalytic nucleophilic catalysts.
- Solvent Considerations: Common solvents include dichloromethane, tetrahydrofuran, or greener alternatives like dimethyl carbonate.
- Yield and Scope: Generally good yields (up to 90%) for a variety of esters, including sterically hindered and aromatic esters.
- Limitations: Carbodiimide reagents can be toxic and generate urea by-products requiring removal; solvent and reagent selection is critical for sustainability and safety.
While no direct literature reports the use of Steglich esterification for this exact compound, the method's applicability to carbamate esters suggests it could be a viable alternative synthesis route.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acyl Chloride Route | Thionyl chloride, triethylamine, N-isopropyl-3-pyrrolidinol | Anhydrous solvent, room temp to mild heat | 57–63% | High reactivity, straightforward | Requires handling of corrosive reagents, moisture sensitive |
| Steglich Esterification (Alternative) | Carbodiimides (e.g., DCC), DMAP catalyst | Mild, neutral pH, room temp | Up to 90% (general esters) | Mild conditions, good for acid-sensitive substrates | Toxic reagents, by-product removal, solvent concerns |
Research Outcomes and Analytical Data
Purity and Characterization
- Purification: Recrystallization from ethanol or chromatographic purification yields a product with high purity suitable for research applications.
- Spectroscopic Identification: Molecular structure confirmed by standard techniques such as nuclear magnetic resonance and mass spectrometry.
- Physicochemical Properties: The compound decomposes above 200°C without melting, is lipophilic with limited aqueous solubility, and has an estimated carbamate proton pKa around 3.5.
Scalability and Industrial Considerations
- The acyl chloride method is scalable but requires careful control of moisture and handling of corrosive reagents.
- Optimization of catalytic systems, including potential use of palladium catalysts, may reduce side products and improve yields in industrial settings.
- Alternative greener methods such as Steglich esterification with safer solvents and reagents are under active research to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary structural analog identified is 2-chloro-6-methylcarbanilic acid (1-methyl-3-pyrrolidinyl)methyl ester (), which differs in two critical aspects:
Substituent on Pyrrolidine Nitrogen : The target compound has an N-isopropyl group , while the analog has an N-methyl group .
Ester Linkage : The analog features a methylene bridge (-CH2-O-) between the pyrrolidine ring and the carbamate, whereas the target compound’s ester is directly attached to the pyrrolidinyl oxygen.
Table 1: Structural and Molecular Comparison
*CCS data are unavailable for the target compound but predicted for the analog .
Implications of Structural Variations
- Steric Hindrance : The direct ester linkage in the target compound could introduce greater steric constraints around the carbamate group, affecting reactivity in synthetic or enzymatic processes.
- Analytical Differentiation : GC-MS or LC-MS would distinguish these compounds via retention time shifts and fragmentation patterns. For example, the methylene bridge in the analog might yield distinct ions (e.g., m/z 58 for CH2-O fragments) .

Broader Context: Carbanilic Acid Esters vs. Fatty Acid Esters
While fatty acid methyl esters (e.g., palmitic acid methyl ester, ) share the ester functional group, they differ fundamentally in backbone structure and applications:
- Backbone : Fatty acid esters have long aliphatic chains, whereas carbanilic acid esters feature aromatic-carbamate motifs.
- Stability : Carbanilic acid esters may exhibit greater hydrolytic stability due to the resonance stabilization of the carbamate group compared to simple alkyl esters.
- Analytical Overlap : Both classes are amenable to GC-MS analysis, but carbanilic acid derivatives require derivatization (e.g., silylation) for volatility .
Biological Activity
2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester (CAS Number: 67648-21-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group and a pyrrolidine moiety, which are significant for its biological interactions.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the chloro group is often associated with enhanced activity against various bacterial strains.
- Analgesic Effects : Some studies suggest that derivatives of carbanilic acids can act as analgesics. The N-isopropyl-3-pyrrolidinyl moiety may enhance central nervous system penetration, contributing to pain relief.
- Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further studies are necessary to elucidate the specific mechanisms and efficacy.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds are known to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The pyrrolidine structure may interact with neurotransmitter receptors, influencing pain pathways and potentially providing analgesic effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of chloro-substituted carbanilic acids showed that compounds similar to 2-Chloro-6-methylcarbanilic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The study highlighted the importance of the chloro substituent in enhancing antimicrobial potency.
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, particularly breast and lung cancer cells. The IC50 values ranged from 15 to 25 µM, indicating moderate potency . Further investigations into the mechanism revealed that the compound induced apoptosis through mitochondrial pathways.
Data Table: Summary of Biological Activities
Q & A
Q. What experimental protocols are recommended for synthesizing 2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester with high yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions. Use column chromatography or recrystallization for purification, validated via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Monitor reaction progress using TLC (Rf value tracking) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
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Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat, humidity, light). Use controlled environments (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare results with baseline stability data stored at -20°C in inert atmospheres .
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Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Assign peaks for chloro, methyl, and pyrrolidinyl groups using 2D COSY and HSQC.
- FT-IR : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and aromatic C-Cl bonds.
- X-ray crystallography : Resolve stereochemistry if crystalline forms are obtainable .数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding affinity with target proteins (e.g., cholinesterases). Apply QSAR (Quantitative Structure-Activity Relationship) models to predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity). Validate predictions with in vitro assays (e.g., microsomal stability tests) .
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Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Perform meta-analysis of existing datasets, focusing on variables like assay type (e.g., cell-based vs. enzymatic), concentration ranges, and control groups. Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). Cross-reference with ResearchGate discussions to identify methodological biases .
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Q. How to design in vitro-to-in vivo extrapolation (IVIVE) studies for this compound’s neuropharmacological effects?
- Methodological Answer : Establish dose-response curves in primary neuronal cultures (e.g., IC₅₀ for acetylcholinesterase inhibition). Translate to animal models (e.g., murine CNS penetration studies) using PBPK (Physiologically Based Pharmacokinetic) modeling. Adjust for species-specific metabolic differences via liver microsome assays .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer : Replicate studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents). Compare results with publicly available datasets on platforms like ResearchGate, ensuring consistency in endpoints (e.g., LD₅₀, histopathology). Apply machine learning tools to identify confounding variables (e.g., solvent choice in dosing formulations) .
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Q. What validation frameworks ensure reproducibility in synthesis scalability studies?
- Methodological Answer : Implement DoE (Design of Experiments) to assess critical process parameters (e.g., reaction scale, mixing efficiency). Use statistical tools (e.g., ANOVA) to quantify batch-to-batch variability. Share raw data and protocols via open-access repositories to enable independent verification .
Literature & Collaboration
Q. How to efficiently survey existing literature on this compound’s derivatives?
- Methodological Answer : Use keyword alerts on PubMed/Scopus ("2-Chloro-6-methylcarbanilic acid derivatives" + "esterase inhibition"). Leverage ResearchGate to connect with authors for unpublished data or methodological clarifications. Cross-index patent databases (e.g., USPTO, Espacenet) for synthetic routes .
Q. What collaborative platforms facilitate interdisciplinary research on this compound?
- Methodological Answer : Engage in specialized forums (e.g., Chemistry Stack Exchange) for troubleshooting synthesis challenges. Use collaborative tools like Overleaf for manuscript drafting and GitHub for code sharing (e.g., QSAR script repositories). Attend virtual conferences highlighted on ResearchGate for networking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


